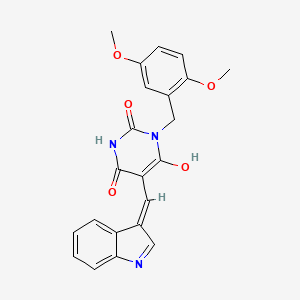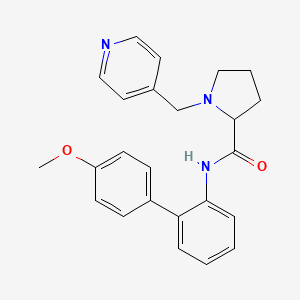![molecular formula C16H18N2O2 B6103224 N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6103224.png)
N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cpd-1 is a small molecule inhibitor that has been shown to selectively target the oncogenic transcription factor STAT3, which is known to play a crucial role in cancer cell survival and proliferation. The inhibition of STAT3 by Cpd-1 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, making it a promising candidate for cancer therapy.
Mecanismo De Acción
Cpd-1 selectively binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways that are involved in cancer cell survival and proliferation, ultimately resulting in apoptosis and tumor regression.
Biochemical and physiological effects:
In addition to its antitumor effects, Cpd-1 has been shown to modulate various cellular processes, including cell cycle progression, DNA damage response, and autophagy. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Cpd-1 is its high selectivity for STAT3, which minimizes off-target effects and toxicity. However, its low solubility and stability in aqueous solutions can pose challenges in formulation and delivery. Additionally, the lack of clinical data on Cpd-1 limits its translational potential.
Direcciones Futuras
There are several areas of future research that can be explored with Cpd-1. One potential direction is to investigate its synergistic effects with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce toxicity. Furthermore, the development of biomarkers to predict response to Cpd-1 treatment can facilitate patient selection and personalized medicine.
In conclusion, Cpd-1 is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Its selective targeting of STAT3 and its potential for use in combination with other anticancer agents make it a promising candidate for cancer therapy. Further research is needed to optimize its pharmacological properties and evaluate its clinical potential.
Métodos De Síntesis
The synthesis of Cpd-1 involves a multistep process that starts with the reaction of 2-chloro-3-formylquinoline with tert-butylamine to form the tert-butylamino derivative. This is followed by a series of reactions involving cyclization, reduction, and acylation to yield the final product, Cpd-1.
Aplicaciones Científicas De Investigación
Cpd-1 has been extensively studied in preclinical models of cancer, and its efficacy has been demonstrated in various cancer types, including breast, prostate, and lung cancer. In addition to its antitumor effects, Cpd-1 has also been shown to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune and inflammatory diseases.
Propiedades
IUPAC Name |
N-tert-butyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-16(2,3)17-15(20)12-9-18-8-7-10-5-4-6-11(13(10)18)14(12)19/h4-6,9H,7-8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZDERLBASVOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN2CCC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6103146.png)
![2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B6103155.png)


![7-(cyclohexylmethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103166.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol](/img/structure/B6103173.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B6103186.png)
![4-[3-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid](/img/structure/B6103192.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6103208.png)
![4-[6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6103228.png)
![4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6103241.png)
![2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol](/img/structure/B6103247.png)
![1-(5-methyl-2-furyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B6103251.png)
![4-fluoro-N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6103255.png)